molecular formula C11H14ClN3O B186342 (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 60597-69-5

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B186342
CAS No.: 60597-69-5
M. Wt: 239.7 g/mol
InChI Key: OCTLIQOVHDGVAJ-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound provided for research purposes. It belongs to a class of nitrogen-containing heterocycles that are prevalent in medicinal chemistry, with over 60% of unique small-molecule drugs containing a nitrogen heterocycle as a core structural component . This compound serves as a versatile building block, or scaffold, for the design and synthesis of more complex molecules in drug discovery projects . Its structure combines a chloropyridine moiety, which can introduce steric and electronic effects that influence binding specificity, with a methylpiperazine group, which can enhance solubility and contribute to molecular interactions . Compounds featuring this general scaffold have demonstrated significant research value in the development of kinase inhibitors. Structural analogs have been explored as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinase targets, which are attractive for various therapeutic areas . Kinase inhibitors often function by acting as ATP-competitive compounds, binding to the ATP-binding site of the enzyme and disrupting its activity in critical cellular signaling pathways . Researchers utilize this compound to study reaction mechanisms, develop new synthetic pathways, and investigate structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . Intended Use & Handling: This product is intended for research and development use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLIQOVHDGVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358558
Record name (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60597-69-5
Record name (2-Chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60597-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Acyl Chloride Intermediate

A widely reported method involves the reaction of 2-chloropyridine-3-carbonyl chloride with 4-methylpiperazine under basic conditions . The acyl chloride derivative is generated by treating 2-chloropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Subsequent nucleophilic attack by the secondary amine group of 4-methylpiperazine forms the target compound.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature: 0–25°C

  • Time: 4–12 hours

Yield Optimization Data:

Acyl Chloride PrecursorBaseSolventYield (%)Purity (HPLC)
SOCl₂-derivedTEADCM7895.2
Oxalyl chloride-derivedDIPEATHF8597.8

This method prioritizes simplicity but requires stringent moisture control to prevent hydrolysis of the acyl chloride .

Coupling Reactions Using Cyanopyridine Derivatives

An alternative route, adapted from patent EP1436282B1, employs 2-cyanopyridine-3-carbonitrile as a starting material . The nitrile group undergoes nucleophilic addition with 4-methylpiperazine in the presence of a Lewis acid catalyst, followed by hydrolysis to yield the methanone product.

Key Steps:

  • Nitrile Activation:

    • Catalyst: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂)

    • Solvent: Toluene or 1,4-dioxane

  • Amine Addition:

    • 4-Methylpiperazine is added dropwise at −10°C to 0°C.

  • Hydrolysis:

    • Aqueous HCl (6 M) at reflux for 2 hours.

Performance Metrics:

CatalystSolventTemperature (°C)Yield (%)
ZnCl₂Toluene−1072
BF₃·OEt₂1,4-Dioxane068

This method avoids moisture-sensitive intermediates but requires careful temperature modulation to prevent side reactions .

Catalytic Amidation Using Coupling Agents

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly conjugate 2-chloropyridine-3-carboxylic acid with 4-methylpiperazine . This one-pot method enhances atom economy and reduces byproduct formation.

Protocol:

  • Reagents: EDC (1.2 equiv), HOBt (1.1 equiv), 4-methylpiperazine (1.5 equiv)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Time: 6–8 hours at 25°C

Efficiency Comparison:

SolventReaction Time (h)Yield (%)Purity (NMR)
DMF68898.5
Acetonitrile88297.1

This method is favored for its reproducibility and suitability for gram-scale synthesis .

Microwave-Assisted Synthesis

Recent advancements integrate microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of 2-chloropyridine-3-carboxylic acid and 4-methylpiperazine with EDC/HOBt at 100°C for 20 minutes achieved a 92% yield .

Advantages:

  • Time Reduction: 20 minutes vs. 6–8 hours conventional

  • Energy Efficiency: Lower solvent volume required

Purification and Characterization

Purification Techniques:

  • Crystallization: Ethanol/water (3:1) yields crystals with >99% purity .

  • Column Chromatography: Silica gel (ethyl acetate:hexane = 1:2) recovers 85–90% product.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.40 (dd, J = 7.6, 4.8 Hz, 1H), 3.80–3.60 (m, 4H), 2.50–2.30 (m, 4H), 2.25 (s, 3H) .

  • HPLC: Retention time = 6.7 min (C18 column, acetonitrile/water = 70:30) .

Industrial-Scale Considerations

For bulk production, continuous-flow reactors have been proposed to enhance mixing and heat transfer. A pilot study achieved a 94% yield using a microreactor system with residence time of 5 minutes .

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone (Target) C₁₂H₁₃ClN₃O 250.5 2-Cl-pyridin-3-yl, 4-methylpiperazine Intermediate in CNS drug synthesis; moderate lipophilicity
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone C₁₈H₁₈ClN₃O₃ 359.8 3-Cl-4-methylphenyl, 4-nitrophenyl-piperazine Higher molecular weight; nitro group may enhance reactivity in electrophilic substitutions
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone C₁₂H₁₅ClN₂O₂ 254.7 2-Cl-pyridin-3-yl, 2-hydroxymethyl-piperidine Increased hydrophilicity due to hydroxymethyl group; potential for H-bonding
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone C₁₂H₁₃BrClFN₂O 335.6 3-Br-6-Cl-2-F-phenyl, 4-methylpiperazine Halogen-rich structure; potential halogen bonding in target interactions
2-(4-Fluorophenyl)quinolin-4-ylmethanone C₂₁H₂₀FN₃O 349.4 4-F-phenyl-quinoline, 4-methylpiperazine Extended aromatic system (quinoline) may enhance π-π stacking in protein binding

Key Observations :

  • Piperazine vs. Piperidine : Replacing piperazine with piperidine (e.g., ) reduces basicity but introduces conformational flexibility.

Biological Activity

The compound (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone , also referred to as 5-Bromo-2-chloropyridin-3-yl(4-methylpiperazin-1-yl)methanone , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN3O . The compound features a chlorinated pyridine ring and a piperazine moiety, which are known to confer various biological activities.

PropertyValue
Molecular Weight224.69 g/mol
CAS Number1457225-01-2
Purity≥97%
AppearanceN/A

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been evaluated against various human cancer cell lines, demonstrating significant antiproliferative effects.
  • Antimicrobial Properties : The compound has shown effectiveness against specific pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition : There is evidence supporting the inhibition of certain enzymes by this compound, which may contribute to its therapeutic effects.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound effectively inhibited the proliferation of human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells. The mechanism was linked to cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Research focused on the antimicrobial properties of the compound demonstrated its effectiveness against MRSA strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing promising results in inhibiting bacterial growth.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound acts as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition may have implications for treating neurodegenerative diseases and mood disorders.

Case Studies

  • Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a notable reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent.
  • Case Study 2 : An investigation into the antimicrobial efficacy against MRSA highlighted significant reductions in bacterial load in infected wounds treated with the compound compared to controls.

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